4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and a cyclobutylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromo group
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the bromo and iodo groups to hydrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or iodo group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound derivatives with oxo groups.
Reduction: Production of this compound derivatives with hydrogen atoms replacing the halogens.
Substitution: Generation of compounds where the bromo or iodo group is replaced by other functional groups.
Scientific Research Applications
4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a precursor in the synthesis of pharmaceuticals.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological processes. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
4-Bromo-1-(cyclobutylmethoxy)-2-fluorobenzene
4-bromo-1-(cyclobutylmethoxy)-2-nitrobenzene
Uniqueness: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is unique due to the presence of both bromo and iodo groups on the benzene ring, which can lead to diverse reactivity and applications compared to compounds with only one type of halogen.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-1-(cyclobutylmethoxy)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNBVVQFONSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.